3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core linked to a pyridinone ring. The pyridinone ring contributes hydrogen-bonding capabilities and modulates solubility.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOGKPXSVCLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332129 | |
| Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-94-1 | |
| Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
(a) 3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Key Differences : Addition of chlorine atoms at positions 5 and 6 of the benzimidazole ring.
- Impact : Chlorine atoms enhance lipophilicity and may improve binding to hydrophobic pockets in target proteins. This modification could also reduce oxidative metabolism, increasing half-life.
- Data Limitations : Molecular formula and weight are unspecified .
(b) 3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- Key Differences : Replacement of 4-fluorobenzyl with a bulky 4-(tert-butyl)benzyl group; methyl groups at benzimidazole positions 5 and 4.
- Methyl groups may restrict conformational flexibility.
Variations in the Linked Heterocyclic Ring
(a) Pyrrolidinone-Based Analogues
- Example: 4-(1H-Benzimidazol-2-yl)-1-benzyl-2-pyrrolidinone (CAS 847396-32-1) Key Differences: Pyrrolidinone (5-membered ring) replaces pyridinone (6-membered ring). The smaller ring size may enhance rigidity, affecting target selectivity .
- Example: 4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone (CAS 848063-89-8) Key Differences: 2-Fluorobenzyl substitution (vs. 4-fluoro) and 3-methylphenyl on pyrrolidinone. Impact: Ortho-fluorine may induce steric hindrance, while the methyl group could enhance hydrophobic interactions .
(b) Pyrimidine and Morpholine Derivatives
- Example: 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone (CAS 1453848-26-4) Key Differences: Pyrimidine and pyrazole substituents. Molecular weight: 440.86 g/mol .
- Example: 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone (CAS 477846-16-5) Key Differences: Morpholinopropyl chain and hydroxyl group on pyridinone. Impact: The morpholine group enhances solubility, while the hydroxyl group may participate in salt formation or metal chelation .
Research Findings and Implications
- Electronic Effects : Fluorine and chlorine substituents improve metabolic stability and modulate electron density, influencing binding to targets like kinases or GPCRs .
- Solubility-Lipophilicity Balance : Bulky groups (e.g., tert-butyl) enhance lipophilicity but may require formulation adjustments for bioavailability. Polar groups (e.g., morpholine) counteract this .
- Structural Rigidity: Pyrrolidinone analogues exhibit constrained conformations, which could improve selectivity but reduce adaptability to diverse binding sites .
Biological Activity
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a pyridinone moiety via a 4-fluorobenzyl group. Its molecular formula is , and it has a molecular weight of approximately 329.33 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H14FN3O |
| Molecular Weight | 329.33 g/mol |
| CAS Number | 861211-94-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets . It has been shown to modulate enzyme activities, particularly those involved in cancer progression and microbial resistance. The compound may inhibit specific kinases or enzymes, thereby impacting signaling pathways critical for cellular proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound in vivo using mouse models with xenografted tumors. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Study on Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of resistant bacterial strains. It demonstrated comparable efficacy to standard antibiotics like ampicillin, suggesting potential for use in treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?
- Methodological Answer : A common approach involves multi-step reactions starting with precursor molecules like 2-(2-pyridyl)benzimidazole and 4-fluorobenzyl chloride. For example, coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) yield the benzimidazole core, followed by cyclization to form the pyridinone moiety. Key steps include refluxing in polar aprotic solvents (DMF or DCM) and purification via column chromatography or recrystallization. Evidence from analogous syntheses suggests yields can be optimized by controlling reaction time (16–24 hours) and stoichiometric ratios (1:1.2 for benzimidazole:benzyl halide) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the presence of the 4-fluorobenzyl group (δ ~4.8 ppm for benzylic CH₂, δ ~115–125 ppm for aromatic F-substituted carbons) and pyridinone protons (δ ~6.5–8.5 ppm).
- IR : Confirm carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹).
- ESI-MS : Validate molecular weight via [M+H]⁺ peaks. Cross-referencing with analogous compounds ensures accuracy .
Q. Which solvents and conditions are effective for purification?
- Methodological Answer : High-purity isolates (>95%) are achieved using mixed solvents (e.g., ethyl acetate/hexane for column chromatography) or recrystallization in ethanol/water. Acid-base extraction (1M HCl or NaOH) removes unreacted starting materials. For hygroscopic intermediates, anhydrous MgSO₄ or Na₂SO₄ is recommended for drying .
Advanced Research Questions
Q. How can data contradictions in spectroscopic analysis be resolved?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR/MS data with computational predictions (DFT calculations). For unresolved issues, repeat synthesis with deuterated solvents or alternative reagents to isolate artifacts .
Q. What experimental designs are recommended for single-crystal X-ray diffraction (SC-XRD) analysis using SHELX?
- Methodological Answer :
- Crystallization : Use slow evaporation in DMSO/water or DCM/hexane.
- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : Apply SHELXL for structure solution, using Olex2 or WinGX for visualization. Validate thermal parameters (ADPs) and hydrogen bonding networks. For twinned crystals, use the TWIN/BASF commands in SHELXL .
Q. What strategies improve yields in multi-step syntheses?
- Methodological Answer :
- Catalysis : Use Pd₂(dba)₃/XPhos for coupling steps (e.g., Suzuki-Miyaura) to enhance efficiency.
- Microwave Assistance : Reduce reaction time (e.g., from 12 hours to 30 minutes) for thermally sensitive intermediates.
- Protecting Groups : Boc-protection of amines (e.g., tert-butyloxycarbonyl) prevents side reactions .
Q. How can structure-activity relationship (SAR) studies evaluate bioactivity mechanisms?
- Methodological Answer :
- Analog Synthesis : Modify the fluorobenzyl or pyridinone groups to assess antiviral/antifungal activity.
- Enzymatic Assays : Test inhibition of HIV-1 reverse transcriptase (IC₅₀ values) or fungal growth (MIC via broth microdilution).
- Computational Modeling : Dock the compound into active sites (e.g., HIV RT) using AutoDock Vina to predict binding modes .
Q. How to analyze thermal stability and degradation pathways via TGA/DTA?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
